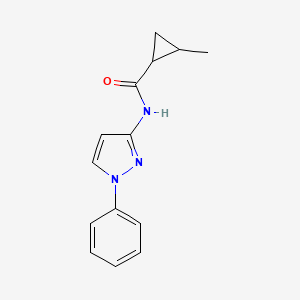
2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a cyclopropane-based molecule that has a pyrazole ring attached to it, making it a unique and interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has been found to have several biochemical and physiological effects. In animal studies, 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has been shown to reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide in lab experiments is its unique chemical structure, which makes it a useful tool for studying the effects of cyclopropane-based molecules on biological systems. However, one limitation of using 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide. One area of interest is the development of new drugs based on the structure of 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide that could be used to treat pain and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide, which could lead to a better understanding of its analgesic and neuroprotective effects. Finally, further studies are needed to determine the safety and efficacy of 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide in humans.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide involves a multistep process that starts with the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-phenylpyrazole to form the desired compound, 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide. The purity and yield of 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. 2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-methyl-N-(1-phenylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-9-12(10)14(18)15-13-7-8-17(16-13)11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCHIDUJWUEHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

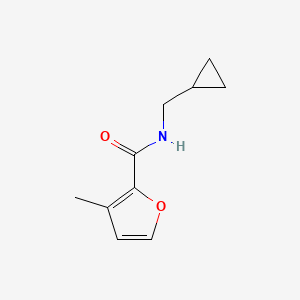

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)

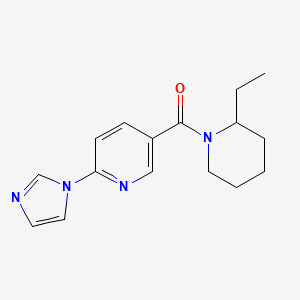
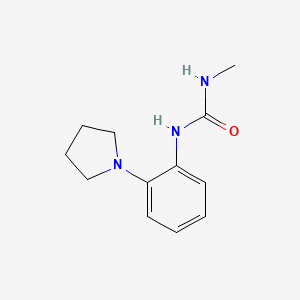
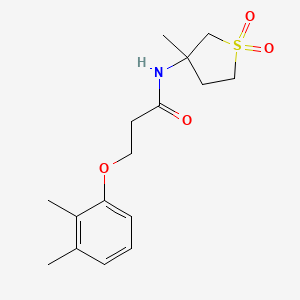
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
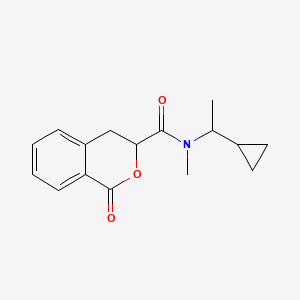
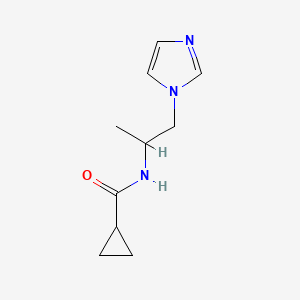

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)